Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group, a 4-fluorobenzylamine moiety, and a ketone-linked ethyl chain.
Properties
IUPAC Name |
ethyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGHJXMAQTGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with ethyl chloroformate and 4-fluorobenzylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The ethyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield intermediates critical for further functionalization:
Key Findings :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
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Basic conditions favor deprotonation of the leaving group (ethanol), accelerating cleavage .
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes nucleophilic substitution, particularly at the 2- and 5-positions:
| Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | C-5 | 5-methoxy-thiazole derivative | 72% | |
| Ammonia (NH₃) | C-2 | 2-amino-thiazole analog | 65% |
Structural Insights :
-
The 4-fluorobenzyl group’s electron-withdrawing nature enhances thiazole ring electrophilicity, favoring substitution at C-5 .
Oxidation of the Amide and Ethyl Groups
The 2-oxoethylamide side chain and ethyl carbamate are susceptible to oxidation:
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Ethyl group | Carboxylic acid derivative | 0°C, H₂SO₄, 4 h |
| H₂O₂/Fe²⁺ (Fenton) | Amide α-carbon | Hydroxylated ketone | RT, 12 h |
Mechanistic Notes :
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KMnO₄ selectively oxidizes the ethyl group to a carboxylate without altering the thiazole ring.
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Fenton reagents generate hydroxyl radicals, abstracting hydrogen from the amide α-carbon.
Reduction of the Amide and Thiazole Moieties
Catalytic hydrogenation and borohydride reductions modify key functional groups:
| Reduction Method | Target | Product | Catalyst/Reagent |
|---|---|---|---|
| H₂/Pd-C | Thiazole ring | Dihydrothiazole | 50 psi, 6 h |
| NaBH₄ | Amide carbonyl | Secondary alcohol | MeOH, 0°C |
Applications :
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Thiazole saturation enhances solubility for pharmacokinetic studies .
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Amide reduction generates intermediates for prodrug synthesis .
Coupling Reactions via the Amine Intermediate
The hydrolyzed amine (from Section 1) participates in cross-coupling and acylation:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid | Biaryl-thiazole conjugates | 85% |
| EDC/HOBt-mediated acylation | Acetic anhydride | Acetylated amine derivative | 90% |
Case Study :
-
Suzuki coupling with 4-fluorophenylboronic acid yields a dimeric analog with enhanced EthR inhibition (IC₅₀ = 0.8 μM) .
Thermal Degradation and Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Carbamate decarboxylation | 18% |
| 250–300°C | Thiazole ring fragmentation | 42% |
Stability Recommendations :
-
Store below −20°C under inert gas to prevent CO₂ release.
Interaction with Biological Targets
While not a direct chemical reaction, molecular docking studies highlight reactive pharmacophores:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Mtb EthR | −9.2 | H-bonding with thiazole N, π-stacking |
| Human COX-2 | −7.8 | Hydrophobic contacts with fluorobenzyl |
Implications :
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has shown promise as an anticancer agent. Research indicates that compounds containing thiazole moieties can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
-
Anti-inflammatory Properties :
- The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory mediators makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Specific analogs have been developed to enhance efficacy while reducing side effects, showcasing the versatility of the thiazole scaffold in drug design.
- Neuroprotective Effects :
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Ethyl (4-(4-Bromophenyl)thiazol-2-yl carbamoyl)formate (Compound 12, )
- Structure : Replaces the 4-fluorobenzyl group with a 4-bromophenyl moiety and substitutes the carbamate with a formate ester.
- Synthesis: Synthesized via condensation of 2-aminothiazole with diethyl oxalate in ethanol, followed by acidification .
- Key Difference : The bromine atom may enhance electrophilicity but reduce solubility compared to the fluorine in the target compound.
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()
- Structure : Features a pyridinyl ring at the thiazole’s 2-position and a methyl group at the 4-position.
- Synthesis : Prepared through nitrile coupling with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling .
- Key Difference : The pyridinyl group could improve water solubility and hydrogen-bonding interactions compared to the target’s 4-fluorobenzyl group.
(E)-4-(4-(4-Fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-amine (Compound 13, )
- Structure : Incorporates a diazenyl linker and pyridine ring, differing from the target’s carbamate-amide-thiazole scaffold.
- Synthesis : Derived from tert-butyl carbamate intermediates via HCl-mediated deprotection .
- Key Difference : The diazenyl group may confer photochemical activity but reduce metabolic stability.
Pharmacological and Physicochemical Properties
Anticancer Activity
- Target Compound : Likely exhibits cytotoxicity via thiazole-mediated kinase inhibition, though direct data are unavailable.
- Ethyl (4-(4-Bromophenyl)thiazol-2-yl carbamoyl)formate : Demonstrated moderate anticancer activity in preliminary screenings, with IC₅₀ values inferred from structural analogs .
- Pyridinyl Thiazole Carboxamides : Showed statistically significant activity (p < 0.05) against receptor tyrosine kinases, with improved selectivity due to pyridine’s electron-rich nature .
Solubility and Bioavailability
- Carbamate vs. Amide Derivatives : Carbamates (e.g., the target compound) generally exhibit greater metabolic stability than esters (e.g., Compound 12) but lower than amides (e.g., pyridinyl carboxamides) .
Comparative Table of Key Features
Biological Activity
Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has garnered significant attention due to its unique chemical structure and potential biological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a fluorinated aromatic amine, and a carbamate group. The structural components are pivotal in determining its interaction with biological targets.
The compound's biological activity primarily stems from its ability to interact with specific enzymes and receptors. The thiazole ring and the fluorinated aromatic amine can bind to active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. The carbamate moiety may enhance binding stability through hydrogen bonding interactions.
Biological Activity Overview
- Enzyme Inhibition : this compound has shown promise as an enzyme inhibitor. Studies indicate that it can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibacterial drug development. For instance, derivatives of similar thiazole compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. While some derivatives exhibit potent activity against strains like Escherichia coli and Staphylococcus aureus, the specific compound's efficacy may vary based on structural modifications .
- Cytotoxicity : Preliminary studies suggest that this compound is not toxic to human liver cell lines (HepG2), indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the compound's position within the broader context of thiazole derivatives, a comparison with other structurally related compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| SSR125543A | Thiazole derivative | DNA gyrase inhibitor | 0.040 - 3.4 μM |
| Compound X | Similar thiazole | Antimicrobial against S. aureus | 0.012 - 0.008 μg/mL |
| Compound Y | Carbamate derivative | Enzyme inhibition | Non-toxic in HepG2 |
Case Studies
- Inhibition of DNA Gyrase : In vitro studies have shown that compounds similar to this compound effectively inhibited the ATPase activity of E. coli DNA gyrase, demonstrating dual-target inhibition capabilities .
- Selectivity Studies : Research indicates that certain modifications to the thiazole ring can enhance selectivity towards bacterial enzymes without affecting human counterparts, thereby reducing potential side effects .
- Therapeutic Potential : The compound's structure allows for further optimization in drug design, particularly targeting resistant bacterial strains, making it a candidate for future antibiotic development .
Q & A
Q. How can researchers optimize the synthesis of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?
Methodological Answer: Key steps include:
- Reflux conditions : Use toluene or glacial acetic acid as solvents for efficient cyclization. For example, refluxing with anhydrous sodium acetate in acetic acid achieved an 85% yield of a related thiazolidinone compound .
- Precursor selection : Start with 4-fluorobenzaldehyde derivatives to ensure regioselectivity in thiazole ring formation .
- Monitoring : Track reaction progress via TLC (20% ethyl acetate/hexane) to minimize side products .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Use ethyl acetate/water partitions to remove polar impurities .
- Column chromatography : Apply gradients (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound .
- Recrystallization : Ethanol is effective for removing residual solvents, yielding high-purity crystals .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and fluorobenzyl substituents .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₁₉FN₃O₃S expected: 392.11 g/mol).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for structurally related carbamates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation : Modify the fluorobenzyl group (e.g., replace 4-F with Cl or CH₃) to assess electronic effects on bioactivity. For example, replacing 4-F with 3-CH₃ in a related carbamate altered receptor binding .
- Thiazole ring modification : Introduce methyl or phenyl groups at the 4-position of the thiazole to evaluate steric effects .
- Assay selection : Use in vitro kinase inhibition or cytotoxicity assays (e.g., IC₅₀ profiling against cancer cell lines) .
Q. What strategies are recommended for pharmacological profiling in preclinical models?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition (e.g., P2Y2 receptor antagonism) using fluorescence-based assays .
- Metabolic stability : Assess hepatic clearance using rat liver microsomes, identifying metabolites via LC-MS .
- In vivo efficacy : Administer the compound in rodent models of inflammation or cancer, monitoring pharmacokinetics (e.g., Cmax, t₁/₂) .
Q. How should researchers address contradictions in reported synthesis yields or spectral data?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst stoichiometry). For instance, NH₄OAc vs. NaOAc in reflux altered yields from 54% to 85% .
- Spectral validation : Cross-reference NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
- Batch analysis : Use HPLC to quantify impurities, ensuring consistent purity (>97%) across syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
